molecular formula C23H24N2O B11955201 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea CAS No. 53099-44-8

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea

Cat. No.: B11955201
CAS No.: 53099-44-8
M. Wt: 344.4 g/mol
InChI Key: AGROKRUZEPCBGO-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom of the urea backbone and a 2,6-dimethylphenyl group on the adjacent nitrogen. Substituted ureas are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The 2,6-dimethylphenyl moiety is notable for its steric and electronic effects, which influence molecular interactions and stability .

Properties

CAS No.

53099-44-8

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C23H24N2O/c1-18-10-9-11-19(2)22(18)24-23(26)25(16-20-12-5-3-6-13-20)17-21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

AGROKRUZEPCBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea typically involves the reaction of benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative . The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2,6-dimethylphenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea and related compounds:

Compound Name Substituents on Urea Nitrogens Phenyl Ring Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Two benzyl groups (N1), 2,6-dimethylphenyl (N3) 2,6-dimethyl C23H24N2O* 356.45* Hypothesized applications in drug design (inferred from structural analogs)
1-Benzyl-3-(2,6-dimethylphenyl)urea One benzyl (N1), 2,6-dimethylphenyl (N3) 2,6-dimethyl C16H18N2O 254.33 Potential intermediate in urea synthesis
1,1-Dibenzyl-3-(2,6-diisopropylphenyl)urea Two benzyl groups (N1), 2,6-diisopropyl (N3) 2,6-diisopropyl C27H32N2O 400.57 Higher steric bulk; possible use in chiral resolution or catalysis
1,1-Dibenzyl-3-(2,6-diethylphenyl)urea Two benzyl groups (N1), 2,6-diethyl (N3) 2,6-diethyl C25H28N2O 372.50 Increased lipophilicity compared to dimethyl analogs
1,1-Dibenzyl-3-(2-chlorophenyl)urea Two benzyl groups (N1), 2-chloro (N3) 2-chloro C21H19ClN2O 350.84 Electron-withdrawing substituent; may enhance reactivity
1,1-Dibutyl-3-(2,6-dimethylphenyl)urea Two butyl groups (N1), 2,6-dimethylphenyl (N3) 2,6-dimethyl C17H28N2O 276.42 Flexible alkyl chains; improved membrane permeability

Note: The molecular formula and weight for this compound are extrapolated from structural analogs.

Structural and Functional Insights:

Substituent Effects on Urea Nitrogens: Benzyl vs. Alkyl Groups: Benzyl groups (e.g., in 1,1-dibenzyl derivatives) introduce aromaticity and rigidity, enhancing π-π stacking interactions. Electron-Donating vs. Electron-Withdrawing Groups: The 2,6-dimethylphenyl group (electron-donating) stabilizes the urea backbone through steric hindrance and mild electronic effects, whereas chloro substituents (e.g., ) may alter reactivity via electron withdrawal .

Positional Isomerism: 3,5-Dimethylphenyl analogs exhibit different spatial arrangements, which could disrupt hydrogen-bonding networks compared to 2,6-dimethyl derivatives.

Biological and Industrial Relevance :

  • The 2,6-dimethylphenyl moiety is prevalent in agrochemicals (e.g., metalaxyl ) and antiproliferative agents , suggesting its utility in enhancing target engagement.
  • Substituted ureas with benzyl groups are often explored as kinase inhibitors or protease modulators due to their ability to mimic peptide bonds .

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